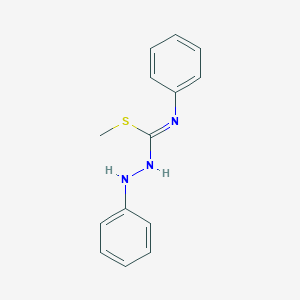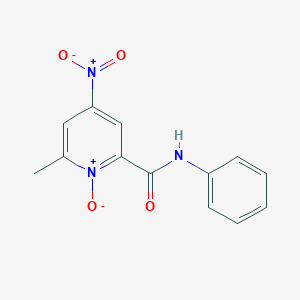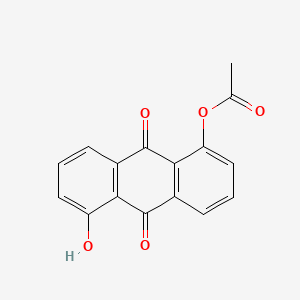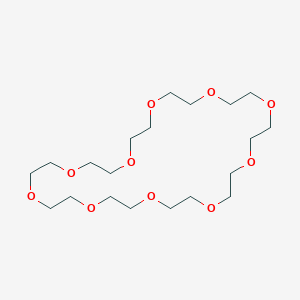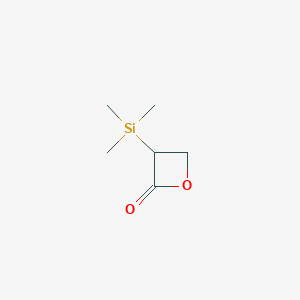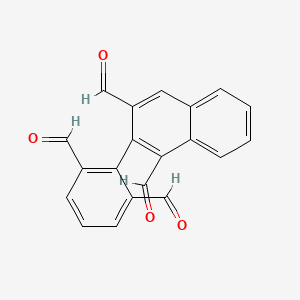
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two formyl groups attached to the naphthalene ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- typically involves the formylation of naphthalene derivatives. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar formylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: 1,3-Naphthalenedicarboxylic acid.
Reduction: 1,3-Naphthalenedicarbinol.
Substitution: Nitro- or halogen-substituted naphthalene derivatives.
科学的研究の応用
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent labeling agent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
作用機序
The mechanism of action of 1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- involves its ability to form covalent bonds with nucleophiles. The formyl groups are highly reactive and can interact with amines, thiols, and other nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as fluorescent labeling and enzyme inhibition studies .
類似化合物との比較
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: Another naphthalene derivative with similar formyl groups but different positional isomerism.
2,6-Naphthalenedicarboxylic acid: Contains carboxylic acid groups instead of formyl groups, leading to different reactivity and applications.
Uniqueness
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective formylation and subsequent reactions .
特性
CAS番号 |
56182-97-9 |
|---|---|
分子式 |
C20H12O4 |
分子量 |
316.3 g/mol |
IUPAC名 |
2-(2,6-diformylphenyl)naphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12O4/c21-9-14-5-3-6-15(10-22)19(14)20-16(11-23)8-13-4-1-2-7-17(13)18(20)12-24/h1-12H |
InChIキー |
XNNYMJDBKBWVAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)C3=C(C=CC=C3C=O)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


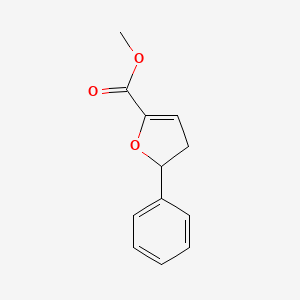
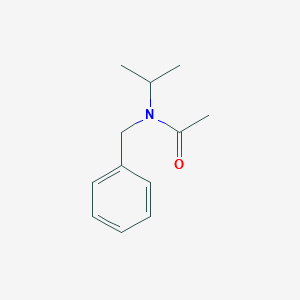

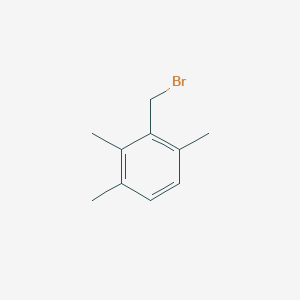
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
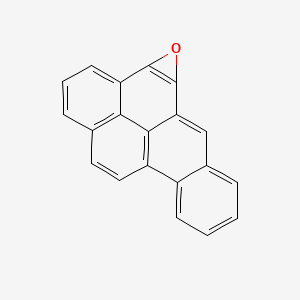
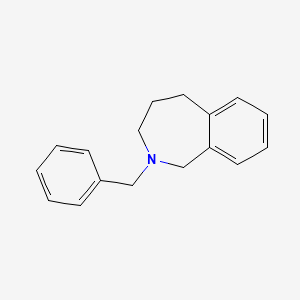
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
